Lipophilicity Differentiation: LogP Comparison with Closest Structural Analogs
3-Methoxy-4-methylbenzamide exhibits a calculated LogP of 1.18 [1]. This value places it in an intermediate lipophilicity range that is distinct from its closest monosubstituted and disubstituted analogs. The dual substitution results in a lipophilicity that is higher than 3-Methoxybenzamide (LogP 0.64) [2] and 3,4-Dimethoxybenzamide (XLogP 1.00) [3], but lower than 4-Methylbenzamide (ACD/LogP 1.61) [4]. This non-linear contribution of substituents to LogP is a key differentiator, indicating a unique balance of hydrophobic and hydrophilic character that is not achievable with other common building blocks.
| Evidence Dimension | Octanol-water partition coefficient |
|---|---|
| Target Compound Data | LogP = 1.18 (Chem-space calculated LogP) [1] |
| Comparator Or Baseline | 3-Methoxybenzamide (LogP 0.64, ALOGPS) [2]; 4-Methylbenzamide (ACD/LogP 1.61) [4]; 3,4-Dimethoxybenzamide (XLogP 1.00) [3] |
| Quantified Difference | Higher LogP than 3-Methoxybenzamide (Δ = +0.54) and 3,4-Dimethoxybenzamide (Δ = +0.18); lower than 4-Methylbenzamide (Δ = -0.43). |
| Conditions | All values are predicted/computed LogP using different validated algorithms (Chem-space, ALOGPS, ACD/Labs, XLogP). Values are cross-study comparable with noted methodological differences. |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and solubility; a specific LogP value dictates the suitability of this building block for synthesizing molecules intended for different routes of administration or targeting specific biological compartments.
- [1] Chem-space. CSSB00000216904: 3-methoxy-4-methylbenzamide. Available at: https://chem-space.com/CSSB00000216904-0470FC View Source
- [2] HMDB. HMDB0245919: 3-Methoxybenzamide. Available at: https://www.hmdb.ca/metabolites/HMDB0245919 View Source
- [3] PlantaEdb. 3,4-Dimethoxybenzamide. Available at: https://plantaedb.com/compounds/3,4-dimethoxybenzamide View Source
- [4] ACD/Labs Percepta Platform. Property prediction for 4-Methylbenzamide. Available at: http://inchis.chemspider.com/Chemical-Structure.181185.html View Source
